molecular formula C8H9ClN2O3 B1588107 2-((4-Chloro-2-nitrophenyl)amino)ethanol CAS No. 59320-13-7

2-((4-Chloro-2-nitrophenyl)amino)ethanol

Cat. No.: B1588107
CAS No.: 59320-13-7
M. Wt: 216.62 g/mol
InChI Key: LGGKGPQFSCBUOR-UHFFFAOYSA-N
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Description

2-((4-Chloro-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H9ClN2O3. It is a derivative of aniline, where the amino group is substituted with a 4-chloro-2-nitrophenyl group and an ethanol moiety. This compound is known for its applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloro-2-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-2-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

    Reduction: 2-((4-Chloro-2-aminophenyl)amino)ethanol.

    Oxidation: 2-((4-Chloro-2-nitrophenyl)amino)acetaldehyde or 2-((4-Chloro-2-nitrophenyl)amino)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chloro-2-nitrophenyl)amino)ethanol is used in various scientific research applications, including:

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigating its effects on biological systems and its potential as a pharmacophore.

    Medicinal Chemistry: Exploring its potential as a lead compound for the development of new drugs.

    Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-nitrophenyl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities. The ethanol moiety can be involved in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but lacks the ethanol moiety.

    2-((4-Chloro-2-aminophenyl)amino)ethanol: Reduction product of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

    4-Nitrophenol: Lacks the chloro and ethanol groups but shares the nitro group.

Uniqueness

This compound is unique due to the presence of both the chloro and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. The ethanol moiety adds to its versatility in forming hydrogen bonds and participating in various chemical reactions.

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGKGPQFSCBUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208059
Record name HC Yellow no. 12
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59320-13-7
Record name HC Yellow 12
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Record name 2-[(4-chloro-2-nitrophenyl)amino]ethanol
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Synthesis routes and methods I

Procedure details

A mixture of 1,4-dichloro-2-nitrobenzene (I-1, Aldrich, Wis.; 38.4 g, 0.2 mol) and 2-aminoethanol (24.4 g, 0.4 mol, 2 eq.) in n-butanol (100 mL) was refluxed overnight. The solvent was evaporated and the residue was dispersed in petrol ether (600 mL) and stirred overnight. The solids were filtered to give intermediate I-2 as a yellow powder (37 g, 86%). 1H-NMR (400 MHz, CDCl3): δ 8.24 (s, 1H), 8.19˜8.20 (d, 1H, J=2.4 Hz), 7.39˜7.42 (dd, 1H, J1=2.4 Hz, J2=9.2 Hz), 6.87˜6.90 (d, 1H, J=9.6 Hz), 3.95˜3.98 (t, 2H, J=5.2 Hz), 3.49˜3.53 (dd, 2H, J1=4.8 Hz, J2=10.4 Hz). MS (ESI): m/z 217 (M+H+).
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of 10 g (52 mmol) 2,5-dichloronitrobenzene in 40 ml butanol was added 6.5 g (104 mmol) ethanolamine, and the mixture was refluxed for 20 h. The reaction mixture was evaporated in vacuo. The residue was recrystallized (toluene) to give 8.1 g (75%) N-(2-hydroxyethyl)-4-chloro-2-nitroaniline. M.p. 98°-100° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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